Libecillide
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Overview
Description
Libecillide: is a chemical compound with the molecular formula C23H32N4O7S . It is known for its complex structure, which includes 23 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Libecillide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and pressures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustments to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Libecillide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing agents: These include substances like sodium borohydride or lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Libecillide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Libecillide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Properties
Molecular Formula |
C23H32N4O7S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[2-[(5-carboxy-5-formamidopentyl)amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O7S/c1-23(2)18(22(33)34)27-20(35-23)17(26-16(29)12-14-8-4-3-5-9-14)19(30)24-11-7-6-10-15(21(31)32)25-13-28/h3-5,8-9,13,15,17-18,20,27H,6-7,10-12H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H,33,34) |
InChI Key |
TXKNSNYUJUCKMI-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Libecillide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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